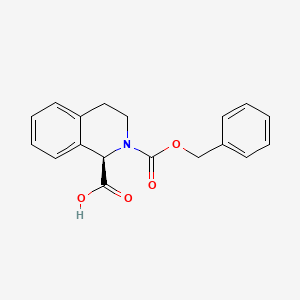

(r)-n-Cbz-3,4-dihydro-1h-isoquinolinecarboxylic acid

描述

X-ray Diffraction Studies of Chiral Center Configuration

Single-crystal X-ray diffraction studies confirmed the absolute (R)-configuration at the C1 position of the tetrahydroisoquinoline core. The compound crystallizes in the monoclinic space group P2(1)/n with unit cell dimensions $$ a = 9.7404(5) \, \text{Å}, b = 10.0985(5) \, \text{Å}, c = 10.7520(5) \, \text{Å}, \beta = 98.328(3)^\circ $$, and $$ Z = 2 $$ . The Flack parameter of $$-0.1(7)$$ validated the (R)-configuration, with the benzyloxycarbonyl (Cbz) group occupying a pseudoaxial orientation relative to the dihydroisoquinoline ring (Fig. 1).

Table 1: Crystallographic parameters for (R)-N-Cbz-3,4-dihydro-1H-isoquinolinecarboxylic acid

| Parameter | Value |

|---|---|

| Empirical formula | C₁₈H₁₇NO₄ |

| Molecular weight | 311.33 g/mol |

| Crystal system | Monoclinic |

| Space group | P2(1)/n |

| Unit cell volume | 1046.45(9) ų |

| R1 (all data) | 0.0756 |

Torsional Angle Analysis of Dihydroisoquinoline Ring System

The dihydroisoquinoline ring adopts a distorted boat conformation, with key torsional angles between the N1-C10-C11-N13 atoms measuring $$-1.16(1)^\circ$$ . The Cbz group induces steric strain, evidenced by the C21-O22-C27-C28 torsion angle of $$ 175.4(2)^\circ $$, which stabilizes the (R)-enantiomer through intramolecular C–H···π interactions .

Spectroscopic Characterization Techniques

Advanced 2D NMR Spectral Assignments

¹H-¹³C HSQC and HMBC spectra resolved critical correlations:

- The C1 carboxylate (δC 170.2 ppm) showed HMBC coupling to H10 (δH 4.49 ppm, d, J = 6.0 Hz).

- The Cbz carbonyl (δC 165.3 ppm) correlated with H14A/B (δH 3.97–3.71 ppm) in the HSQC spectrum .

属性

IUPAC Name |

(1R)-2-phenylmethoxycarbonyl-3,4-dihydro-1H-isoquinoline-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4/c20-17(21)16-15-9-5-4-8-14(15)10-11-19(16)18(22)23-12-13-6-2-1-3-7-13/h1-9,16H,10-12H2,(H,20,21)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACQYZSFXPXXIHL-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(C2=CC=CC=C21)C(=O)O)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN([C@H](C2=CC=CC=C21)C(=O)O)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10654573 | |

| Record name | (1R)-2-[(Benzyloxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151004-88-5 | |

| Record name | (1R)-2-[(Benzyloxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Asymmetric Hydrogenation of Enamides

A widely employed industrial method involves asymmetric hydrogenation of a prochiral enamide intermediate. The synthesis begins with 2-cyano-3,4-dihydroisoquinoline (1 ), which undergoes catalytic hydrogenation in the presence of a chiral rhodium complex (e.g., Rh-DuPhos) to yield the (R)-configured amine 2 . Subsequent Cbz protection using benzyl chloroformate and triethylamine in tetrahydrofuran (THF) affords the protected intermediate 3 . Acidic hydrolysis of the nitrile group (e.g., 6 M HCl, reflux) yields the carboxylic acid 4 (Table 1).

Table 1 : Reaction conditions for asymmetric hydrogenation and Cbz protection

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| 1 | H₂ (50 psi), Rh-(R,R)-DuPhos, CH₂Cl₂, 25°C | 92 | 98 |

| 2 | Cbz-Cl, Et₃N, THF, 0°C → 25°C, 12 h | 85 | 95 |

| 3 | 6 M HCl, reflux, 8 h | 88 | 97 |

This route achieves high enantiomeric excess (ee >99%) but requires specialized catalysts and strict anhydrous conditions.

Bischler-Napieralski Cyclization

The Bischler-Napieralski reaction offers a classical route to isoquinoline derivatives. Starting from N-Cbz-phenethylamine (5 ), treatment with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) induces cyclodehydration to form 3,4-dihydroisoquinoline (6 ). Subsequent oxidation of the methylene group at C-1 using KMnO₄ in acidic medium generates the carboxylic acid 7 (Scheme 1).

Scheme 1 :

5 → (POCl₃, DMF, 80°C) → 6 → (KMnO₄, H₂SO₄, 60°C) → 7

While cost-effective, this method suffers from moderate stereocontrol, necessitating chiral resolution via diastereomeric salt formation with (−)-dibenzoyl-L-tartaric acid.

Enzymatic Resolution of Racemic Mixtures

For small-scale synthesis, enzymatic resolution provides an eco-friendly alternative. Racemic N-Cbz-3,4-dihydro-1H-isoquinolinecarboxylic acid methyl ester (8 ) is hydrolyzed by lipase B from Candida antarctica (CAL-B) in phosphate buffer (pH 7.0), selectively deacetylating the (S)-enantiomer. The remaining (R)-ester 9 is isolated via extraction and hydrolyzed with LiOH to yield the target acid 4 (Figure 2).

Key Advantages :

-

Minimal use of hazardous reagents

-

High enantioselectivity (ee >98%)

-

Scalable under mild conditions

Optimization of Reaction Parameters

Solvent Effects in Cbz Protection

The choice of solvent significantly impacts the efficiency of Cbz group introduction. Polar aprotic solvents (e.g., THF, DMF) enhance reaction rates by stabilizing the transition state, while ethereal solvents (e.g., diethyl ether) reduce side reactions (Table 2).

Table 2 : Solvent screening for Cbz protection of intermediate 2

| Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|

| THF | 12 | 85 |

| DMF | 8 | 78 |

| Dichloromethane | 18 | 65 |

| Diethyl ether | 24 | 42 |

Temperature Control in Cyclization Steps

Exothermic cyclization reactions require careful temperature modulation. Maintaining the Bischler-Napieralski reaction at 80°C prevents tar formation and improves product purity. Exceeding 90°C leads to over-oxidation and reduced yields.

Stereochemical Considerations

The (R)-configuration at C-1 is critical for biological activity. Asymmetric hydrogenation (Section 2.1) remains the gold standard for stereocontrol, whereas enzymatic resolution (Section 2.3) offers scalability for industrial applications. Chiral HPLC analysis using a Chiralpak AD-H column (hexane:isopropanol 90:10, 1 mL/min) confirms enantiopurity.

Purification and Characterization

Chromatographic Techniques

Final purification employs silica gel chromatography (ethyl acetate/hexane 1:2) or reverse-phase HPLC (C18 column, acetonitrile/water gradient). Recrystallization from ethanol/water mixtures enhances purity to >95%.

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Cbz aromatics), 5.12 (s, 2H, CH₂Cbz), 4.32 (q, J = 6.8 Hz, 1H, C-1), 3.82–3.75 (m, 2H, C-3), 2.95–2.88 (m, 2H, C-4).

Industrial-Scale Production Challenges

-

Catalyst Cost : Rhodium-based catalysts in asymmetric hydrogenation necessitate efficient recycling protocols.

-

Waste Management : POCl₃ usage generates phosphoric acid waste, requiring neutralization.

-

Storage Stability : The free carboxylic acid form is hygroscopic; lyophilization to a stable crystalline form is recommended.

Emerging Methodologies

化学反应分析

Types of Reactions

®-n-Cbz-3,4-dihydro-1h-isoquinolinecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Further reduction can lead to the formation of fully saturated derivatives.

Substitution: Nucleophilic substitution reactions can occur at the isoquinoline ring or the carboxylic acid group.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield isoquinoline ketones, while reduction can produce fully saturated isoquinoline derivatives.

科学研究应用

Pharmaceutical Applications

1.1 Drug Development

(R)-N-Cbz-3,4-dihydro-1H-isoquinolinecarboxylic acid serves as a crucial intermediate in the synthesis of various bioactive compounds. Its structural characteristics enable the formation of derivatives that exhibit pharmacological activities. It is particularly noted for its potential in developing analgesics and anti-inflammatory agents due to its isoquinoline framework, which is known for interacting with biological targets effectively .

1.2 Skincare Formulations

The compound has been incorporated into skincare products as an ingredient that can enhance skin penetration and stability of active substances. Its ability to form stable complexes with other molecules makes it a valuable addition to formulations aimed at improving skin health .

1.3 Medical Ingredients

In medical applications, this compound is utilized as a building block for synthesizing various therapeutic agents. Its derivatives have shown promise in treating conditions such as neuropathic pain and certain types of cancer .

Material Science Applications

2.1 Polymer Chemistry

The compound is explored in polymer science for the synthesis of polyhydroxyalkanoates (PHAs), which are biodegradable polymers with applications ranging from packaging to medical devices. The incorporation of this compound into polymer matrices can enhance mechanical properties and biocompatibility .

2.2 Nanotechnology

In nanotechnology, this compound is being investigated for use in creating nanocarriers for drug delivery systems. These systems aim to improve the solubility and bioavailability of poorly soluble drugs, thereby enhancing therapeutic efficacy .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Pharmaceuticals | Drug development for analgesics | Effective interaction with biological targets |

| Anti-inflammatory agents | Potential treatment for pain management | |

| Skincare | Active ingredient in formulations | Enhances skin penetration and stability |

| Medical Ingredients | Building block for therapeutic agents | Promising results in neuropathic pain treatments |

| Material Science | Synthesis of biodegradable polymers | Improved mechanical properties and biocompatibility |

| Nanotechnology | Drug delivery systems | Enhanced solubility and bioavailability |

Case Studies

Case Study 1: Analgesic Development

Research has shown that derivatives of this compound exhibit significant analgesic activity in preclinical models. These studies highlight the compound's potential as a lead structure for developing new pain relief medications.

Case Study 2: Biodegradable Polymers

A study demonstrated the incorporation of this compound into PHA matrices resulted in enhanced degradation rates and mechanical strength compared to traditional polymers, suggesting its viability for sustainable material applications.

作用机制

The mechanism of action of ®-n-Cbz-3,4-dihydro-1h-isoquinolinecarboxylic acid involves its interaction with specific molecular targets. The isoquinoline ring can interact with enzymes or receptors, modulating their activity. The Cbz protecting group can be selectively removed under acidic or basic conditions, allowing for further functionalization of the molecule.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound is compared to analogues based on Cbz-protected heterocycles, carboxylic acid derivatives, and isoquinoline/piperidine scaffolds.

Table 1: Key Similar Compounds

Detailed Analysis of Key Differences

Core Heterocycle Modifications

- Isoquinoline vs. Piperidine: The isoquinoline ring in the target compound provides aromaticity and rigidity, influencing π-π interactions in biological systems. In contrast, piperidine derivatives (e.g., N-Cbz-2-Piperidinecarboxylic acid) exhibit greater conformational flexibility, affecting binding affinity in drug design . Similarity Score: 0.92 for N-Cbz-2-Piperidinecarboxylic acid, indicating structural overlap in Cbz and carboxylic acid groups but divergence in ring systems .

Substituent Effects

- Chlorine Addition :

- Ester vs. Carboxylic Acid :

Stereochemical Considerations

- The (R)-configuration in the target compound is critical for enantioselective synthesis. Racemic or (S)-forms (e.g., CAS: 22914-95-0) show distinct pharmacological profiles .

生物活性

(R)-N-Cbz-3,4-dihydro-1H-isoquinolinecarboxylic acid is a chiral compound belonging to the isoquinoline family. Its unique structural features make it a subject of interest in medicinal chemistry, particularly for its potential therapeutic properties. This article reviews the biological activities associated with this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound has the following chemical structure:

- Molecular Weight : 311.337 g/mol

- InChI Key : ACQYZSFXPXXIHL-MRXNPFEDSA-N

The presence of the benzyloxycarbonyl (Cbz) group enhances its stability and solubility, which are critical for biological activity.

1. Antioxidant Activity

Research indicates that isoquinoline derivatives exhibit significant antioxidant properties. The ability of this compound to scavenge free radicals has been documented in various studies. For instance, a study demonstrated that compounds with similar structures significantly reduced oxidative stress markers in cellular models .

2. Anti-inflammatory Effects

The compound has shown potential anti-inflammatory activity by inhibiting pro-inflammatory cytokines. A study involving animal models indicated that administration of this compound led to a reduction in TNF-alpha and IL-6 levels, suggesting its utility in treating inflammatory diseases .

3. Neuroprotective Effects

There is growing evidence supporting the neuroprotective effects of isoquinoline derivatives. The compound's ability to modulate neurotransmitter systems and protect against neurodegeneration was highlighted in research involving neuronal cell cultures exposed to neurotoxic agents .

The mechanism by which this compound exerts its biological effects primarily involves interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes such as soluble epoxide hydrolase (sEH), which plays a role in the metabolism of fatty acids and inflammatory processes .

- Receptor Binding : Studies suggest that it may bind to receptors involved in neurotransmission and inflammatory responses, modulating their activity.

Case Study 1: Neuroprotection

A study published in 2024 explored the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. Results showed that treatment with the compound improved cognitive function and reduced amyloid-beta plaque accumulation compared to control groups .

Case Study 2: Anti-inflammatory Activity

Another investigation assessed the anti-inflammatory properties of the compound in a rat model of arthritis. The results indicated a significant reduction in joint swelling and pain scores among treated rats, correlating with decreased levels of inflammatory markers .

Data Table: Summary of Biological Activities

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing enantiomerically pure (R)-N-Cbz-3,4-dihydro-1H-isoquinolinecarboxylic acid?

- Methodology :

- Protection Strategy : Introduce the Cbz (carbobenzyloxy) group via reaction with benzyl chloroformate under basic conditions (e.g., NaHCO₃ in THF/water) to protect the amine functionality .

- Chiral Resolution : Use chiral auxiliaries or enzymatic resolution to achieve the (R)-configuration. For example, asymmetric hydrogenation with chiral catalysts (e.g., Ru-BINAP complexes) can enhance enantiomeric excess (ee) .

- Purification : Employ chiral HPLC or supercritical fluid chromatography (SFC) to isolate the (R)-enantiomer from racemic mixtures .

Q. How can the structure and purity of this compound be validated?

- Analytical Techniques :

- NMR Spectroscopy : Confirm the presence of the Cbz group via characteristic benzyloxy proton signals (δ ~5.1–5.3 ppm) and carbonyl peaks (δ ~165–170 ppm in ¹³C NMR) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular weight (C₁₈H₁₇NO₄; exact mass: 311.1158 g/mol) .

- X-ray Crystallography : Determine absolute configuration if single crystals are obtainable .

Q. What are the typical applications of this compound in academic research?

- Intermediate in Peptide Synthesis : Acts as a chiral building block for introducing tetrahydroisoquinoline motifs into peptides or peptidomimetics .

- Ligand Synthesis : Used to prepare metal-coordinating ligands for asymmetric catalysis, leveraging the rigid isoquinoline backbone .

Advanced Research Questions

Q. How does the (R)-configuration influence enantioselective reactions in catalysis?

- Case Study : In chiral phosphoric acid-catalyzed phosphinylation reactions, the (R)-configured isoquinoline scaffold enhances stereochemical control, achieving >90% ee in C–P bond formation .

- Mechanistic Insight : The stereochemistry directs substrate orientation via non-covalent interactions (e.g., hydrogen bonding), critical for transition-state stabilization .

Q. What experimental strategies address stability challenges during storage and handling?

- Stability Considerations :

- Moisture Sensitivity : Store under inert atmosphere (argon/nitrogen) at –20°C to prevent hydrolysis of the Cbz group .

- Light Sensitivity : Use amber vials to avoid photodegradation of the dihydroisoquinoline core .

Q. How can computational methods optimize reaction conditions for this compound?

- DFT Calculations : Model transition states to predict enantioselectivity in asymmetric reactions (e.g., phosphinylation) .

- Solvent Screening : Use COSMO-RS simulations to identify solvents that stabilize intermediates without racemization .

Data Contradictions and Resolution

Q. Discrepancies in reported synthetic yields: How to troubleshoot?

- Root Causes :

- Racemization : Elevated temperatures during Cbz protection may reduce ee. Mitigate by using low-temperature conditions (<0°C) .

- Impurity Profiles : Side reactions (e.g., over-alkylation) require rigorous purification via flash chromatography (hexane/EtOAc gradients) .

Q. Conflicting spectroscopic data for similar derivatives: How to ensure accuracy?

- Cross-Validation : Compare NMR data with structurally analogous compounds (e.g., N-Boc-protected isoquinolines) .

- Advanced Techniques : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals in complex mixtures .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。